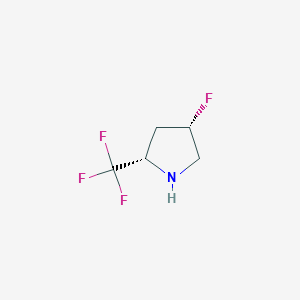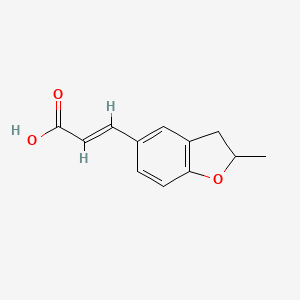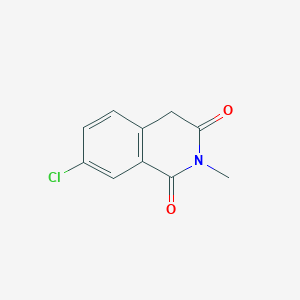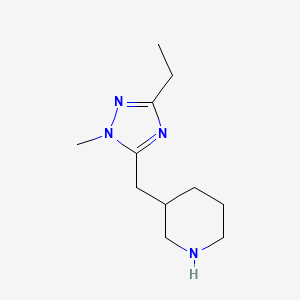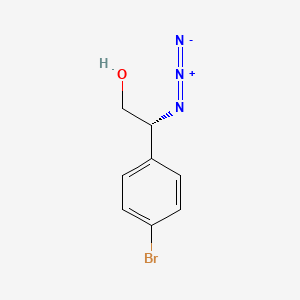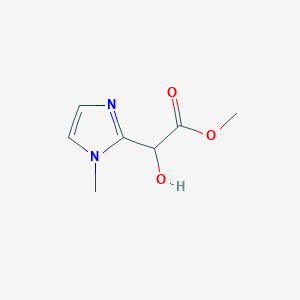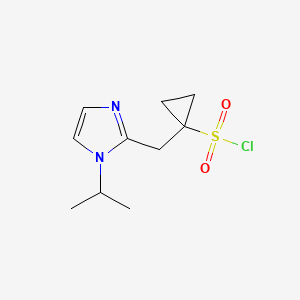
1-((1-Isopropyl-1H-imidazol-2-yl)methyl)cyclopropane-1-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{[1-(propan-2-yl)-1H-imidazol-2-yl]methyl}cyclopropane-1-sulfonyl chloride is a compound that features a cyclopropane ring, an imidazole moiety, and a sulfonyl chloride group. The presence of these functional groups makes it a versatile compound in organic synthesis and medicinal chemistry. The imidazole ring is known for its biological activity and is a common motif in many pharmaceuticals .
Preparation Methods
The synthesis of 1-{[1-(propan-2-yl)-1H-imidazol-2-yl]methyl}cyclopropane-1-sulfonyl chloride typically involves multiple steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through various methods, including the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde.
Attachment of the Cyclopropane Ring: The cyclopropane ring can be introduced via cyclopropanation reactions, such as the Simmons-Smith reaction, which uses diiodomethane and a zinc-copper couple.
Introduction of the Sulfonyl Chloride Group: The sulfonyl chloride group can be introduced by reacting the corresponding sulfonic acid with thionyl chloride (SOCl₂) under reflux conditions.
Industrial production methods often involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
1-{[1-(propan-2-yl)-1H-imidazol-2-yl]methyl}cyclopropane-1-sulfonyl chloride undergoes various chemical reactions:
Substitution Reactions: The sulfonyl chloride group is highly reactive and can undergo nucleophilic substitution reactions with amines, alcohols, and thiols to form sulfonamides, sulfonate esters, and sulfonate thioesters, respectively.
Oxidation and Reduction: The imidazole ring can participate in oxidation and reduction reactions, often catalyzed by transition metals.
Cycloaddition Reactions: The cyclopropane ring can undergo cycloaddition reactions, such as the Diels-Alder reaction, to form more complex ring systems.
Common reagents used in these reactions include thionyl chloride, diiodomethane, and various nucleophiles like amines and alcohols. Major products formed from these reactions include sulfonamides, sulfonate esters, and more complex heterocyclic compounds.
Scientific Research Applications
1-{[1-(propan-2-yl)-1H-imidazol-2-yl]methyl}cyclopropane-1-sulfonyl chloride has several scientific research applications:
Medicinal Chemistry: The imidazole ring is a common pharmacophore in many drugs, and this compound can be used as a building block for synthesizing new pharmaceuticals.
Organic Synthesis: The compound’s reactivity makes it useful in organic synthesis for constructing complex molecules.
Biological Studies: The compound can be used to study enzyme inhibition and protein-ligand interactions due to its ability to form strong covalent bonds with biological molecules.
Mechanism of Action
The mechanism of action of 1-{[1-(propan-2-yl)-1H-imidazol-2-yl]methyl}cyclopropane-1-sulfonyl chloride involves its ability to form covalent bonds with nucleophilic sites on proteins and enzymes. The sulfonyl chloride group reacts with amino groups on proteins, leading to enzyme inhibition or modification of protein function . The imidazole ring can also participate in hydrogen bonding and π-π interactions, further stabilizing the compound’s binding to its molecular targets .
Comparison with Similar Compounds
Similar compounds include other imidazole derivatives and sulfonyl chlorides:
1-(1H-imidazol-2-yl)ethanone: This compound has a similar imidazole ring but lacks the cyclopropane and sulfonyl chloride groups, making it less reactive.
Cyclopropane-1-sulfonyl chloride: This compound lacks the imidazole ring, reducing its biological activity.
1-(propan-2-yl)-1H-imidazole: This compound has the imidazole ring and isopropyl group but lacks the cyclopropane and sulfonyl chloride groups, limiting its reactivity and applications.
The unique combination of functional groups in 1-{[1-(propan-2-yl)-1H-imidazol-2-yl]methyl}cyclopropane-1-sulfonyl chloride makes it a valuable compound in various fields of research and industry.
Properties
Molecular Formula |
C10H15ClN2O2S |
|---|---|
Molecular Weight |
262.76 g/mol |
IUPAC Name |
1-[(1-propan-2-ylimidazol-2-yl)methyl]cyclopropane-1-sulfonyl chloride |
InChI |
InChI=1S/C10H15ClN2O2S/c1-8(2)13-6-5-12-9(13)7-10(3-4-10)16(11,14)15/h5-6,8H,3-4,7H2,1-2H3 |
InChI Key |
XNIXFHIDIFWRMO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C=CN=C1CC2(CC2)S(=O)(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


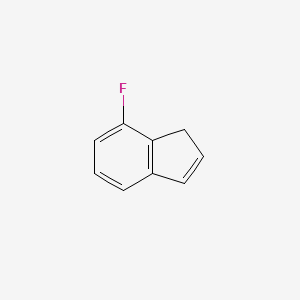
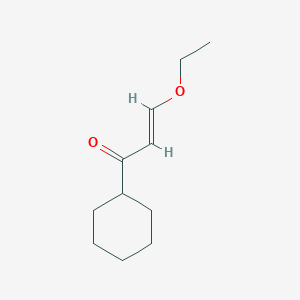
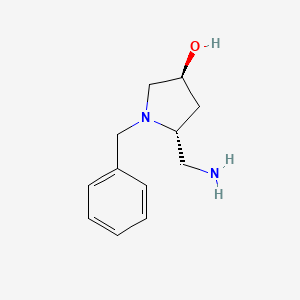
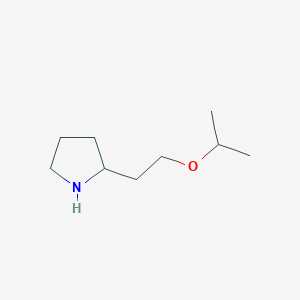
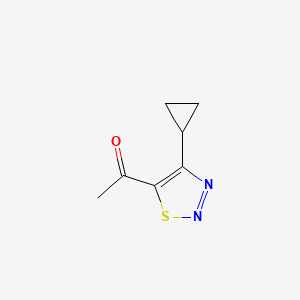
![7-chloro-4-hydroxy-2H,3H,4H-pyrido[4,3-b][1,4]oxazin-3-one](/img/structure/B13636971.png)
